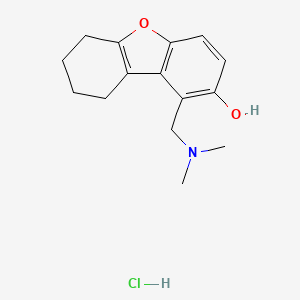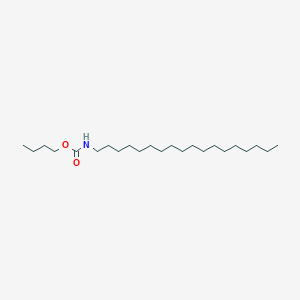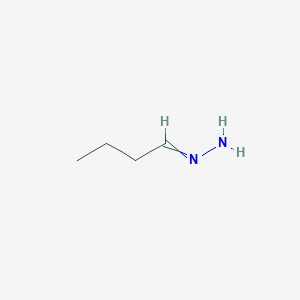
Butylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylidenehydrazine is an organic compound with the chemical formula C₄H₁₀N₂ It consists of a butyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylidenehydrazine can be synthesized through the reaction of butyl aldehyde with hydrazine. The reaction typically involves the use of anhydrous hydrazine and absolute ethanol as a solvent. The mixture is heated at reflux for several hours to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic and reactive nature of hydrazine .
Chemical Reactions Analysis
Types of Reactions
Butylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazones or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Azines and nitrogen oxides.
Reduction: Hydrazones and amines.
Substitution: Various substituted hydrazines and hydrazones
Scientific Research Applications
Butylidenehydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of butylidenehydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in its use as a biochemical probe and in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the butyl group.
Phenylhydrazine: Contains a phenyl group instead of a butyl group, leading to different reactivity and applications.
Dimethylhydrazine: Contains two methyl groups, used in different industrial applications .
Uniqueness
Butylidenehydrazine is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other hydrazine derivatives. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
50807-22-2 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
butylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-2-3-4-6-5/h4H,2-3,5H2,1H3 |
InChI Key |
VDQKXPPTYHGNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
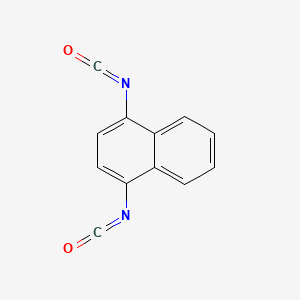

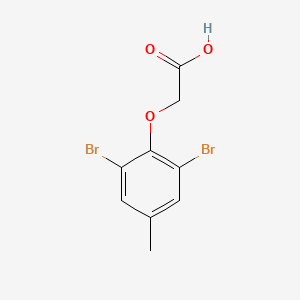

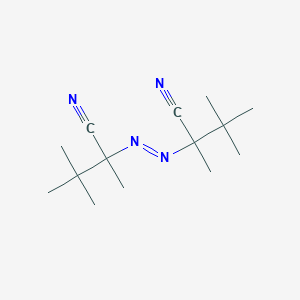
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)



